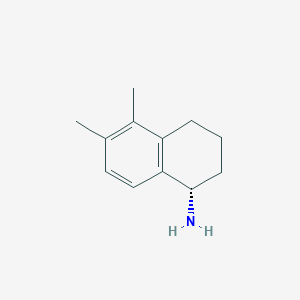

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(1S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

GHAQMJCDRSTETR-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@H](CCC2)N)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)N)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- The synthesis often begins from substituted naphthalene derivatives or 3,4-dihydronaphthalene intermediates bearing methyl groups at the 5 and 6 positions.

- Key intermediates include 3,4-dihydronaphthalen-1-amine or related amides, which undergo further transformations to introduce chirality and reduce the aromatic system.

Asymmetric Reduction of Amides

- A critical step involves the enantioselective reduction of N-substituted dihydronaphthalene amides to the corresponding chiral amines.

- This reduction is typically catalyzed by asymmetric hydrogenation catalysts under controlled temperature conditions (30–120 °C), often using solvents like toluene, tetrahydrofuran (THF), or diethyl ether.

- The reaction parameters such as temperature, solvent volume (2–70 volumes per unit mass of substrate), and catalyst choice are optimized to maximize yield and enantiomeric excess.

- For example, the reduction of (3,4-dihydronaphthalen-2-yl)propionamide derivatives to (S)-tetrahydronaphthalen-2-yl)propylamines has been reported with high stereoselectivity using this approach.

Functional Group Transformations

- Following reduction, acylation steps may be performed to protect or modify the amine functionality, using acyl chlorides or anhydrides with appropriate leaving groups.

- Methylation of aromatic or aliphatic positions can be achieved using methyl iodide or other methylating agents in the presence of bases such as cesium carbonate.

- Partial hydrogenation of naphthalene rings to tetrahydronaphthalene structures is typically conducted using palladium-based catalysts under hydrogen atmosphere.

Chiral Resolution and Purification

- The final (S)-enantiomer is often isolated by chiral resolution techniques such as chiral high-performance liquid chromatography (HPLC) or crystallization with chiral resolving agents.

- Crystallization from solvents like isopropyl ether (IPE) or hexane-ethyl acetate mixtures is commonly employed to obtain colorless crystalline products with high purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) confirms the structural integrity and substitution pattern of the synthesized compound.

- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- Melting points (mp) of crystalline products typically range between 120–165 °C, depending on the specific derivative and purity.

- Enantiomeric excess (ee) values are often above 90%, achieved through optimized asymmetric catalysis and resolution techniques.

- Reaction optimization studies highlight the importance of catalyst choice, solvent polarity, temperature control, and reagent stoichiometry to maximize yield and stereoselectivity.

The preparation of (S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves:

- Starting from methyl-substituted naphthalene derivatives or amides.

- Employing asymmetric catalytic reduction to induce chirality.

- Utilizing methylation and acylation reactions to functionalize the molecule.

- Applying chiral resolution methods to isolate the desired (S)-enantiomer.

- Optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and stereoselectivity.

This multi-step synthetic approach is supported by detailed experimental data, including NMR, HRMS, and melting point analyses, ensuring the compound's suitability for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Saturated amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential neuropharmacological effects. Its structure suggests that it may interact with neurotransmitter systems in the brain. Studies have indicated that similar tetrahydronaphthalene derivatives can exhibit activity as selective serotonin reuptake inhibitors (SSRIs) or as modulators of other neurotransmitter receptors. This opens avenues for research into its efficacy in treating mood disorders and anxiety-related conditions.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydronaphthalene derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways. The specific application of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in this context remains to be fully elucidated but presents a promising area for future research.

Materials Science

Polymer Chemistry

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a monomer or a functional additive in polymer synthesis. Its unique structure allows it to enhance the mechanical properties and thermal stability of polymers. Research into polymer composites incorporating this compound may lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and structural components.

Hydrogels

The integration of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine into hydrogel formulations has been explored for biomedical applications. Hydrogels incorporating this compound can provide a matrix for controlled drug release or serve as scaffolds for tissue engineering. The ability to modify the physical properties of hydrogels by incorporating such compounds enhances their applicability in regenerative medicine.

Environmental Applications

Bioremediation

The compound's structural characteristics suggest potential use in environmental applications such as bioremediation. Research indicates that certain tetrahydronaphthalene derivatives can degrade pollutants or enhance microbial degradation processes. Investigating (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine's role in these processes could contribute to developing sustainable solutions for environmental cleanup.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Neuropharmacology | Investigated effects on serotonin receptors | Suggested potential as an SSRI |

| Cancer Cell Apoptosis | Evaluated induction of apoptosis in colorectal cancer cells | Demonstrated ROS generation leading to cell death |

| Polymer Composites | Analyzed mechanical properties of polymers with added compound | Enhanced strength and thermal stability observed |

| Hydrogel Applications | Explored drug delivery systems using hydrogels | Improved controlled release profiles noted |

Mechanism of Action

The mechanism of action of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related tetrahydronaphthalenamine derivatives, focusing on substituents, stereochemistry, and properties inferred from the evidence:

Key Observations

Substituent Position and Bioactivity: Methyl groups at 5,6 (target compound) vs. Piperazinyl substituents () improve solubility but reduce passive membrane diffusion compared to methyl groups .

Stereochemical Impact :

- The S-configuration in the target compound and (S)-1,2,3,4-Tetrahydronaphthalen-1-amine contrasts with the R-enantiomer of 6-chloro derivatives , which may exhibit divergent binding affinities in chiral environments (e.g., dopamine receptors).

Physical Properties :

- Melting Points: N,N-dimethylated derivatives (e.g., 5l in ) have higher melting points (137–139°C) due to reduced amine flexibility, while primary amines (target compound) are likely oils or low-melting solids.

- Solubility: Hydrochloride salts (e.g., CAS 1810074-75-9 ) enhance aqueous solubility, whereas methyl groups increase lipophilicity.

Safety Profiles :

- Primary amines like 1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5 ) are associated with irritation hazards (H315-H319-H335). Methyl substitution may mitigate volatility but requires evaluation of metabolic pathways.

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving Friedel-Crafts alkylation or reductive amination, but requires regioselective introduction of 5,6-methyl groups.

- Biological Data: Limited evidence on the target compound’s activity necessitates further studies comparing its receptor affinity (e.g., dopamine or serotonin receptors) with analogs like 5,6-ADTN derivatives ().

- HPLC Behavior : Methyl groups may reduce polarity, leading to shorter retention times compared to chloro or cyclohexyl analogs under reverse-phase conditions (e.g., t1 = 10.9–17.2 min in ).

Biological Activity

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 175.28 g/mol

- CAS Number : 1212799-16-0

The compound features a tetrahydronaphthalene backbone, which is known for its structural versatility and ability to interact with various biological targets.

Research indicates that (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits activity primarily through modulation of serotonin receptors. Specifically, it has been shown to act as an agonist at several serotonin receptor subtypes, including:

- 5-HT : Involved in anxiolytic effects.

- 5-HT : Linked to appetite regulation and mood enhancement.

- 5-HT : Associated with cognitive functions and mood disorders.

These interactions suggest potential applications in treating anxiety disorders and depression.

1. Anticonvulsant Effects

A study highlighted the anticonvulsant properties of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. The compound demonstrated significant efficacy in reducing seizure activity in animal models by modulating serotonin pathways .

2. Anxiolytic Properties

The compound has been observed to produce anxiolytic effects comparable to conventional anxiolytics. These effects are likely mediated through its action on serotonin receptors, particularly the 5-HT receptor .

3. Neuroprotective Effects

Research suggests that (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine may offer neuroprotective benefits by reducing oxidative stress and inflammation within neural tissues. This property could be beneficial in neurodegenerative conditions .

Case Study 1: Anticonvulsant Activity

In a controlled study involving rodents subjected to induced seizures, (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine was administered at varying dosages. The results indicated a dose-dependent reduction in seizure frequency and duration compared to the control group. The study concluded that the compound's mechanism likely involves serotonergic modulation.

Case Study 2: Anxiolytic Efficacy

A separate investigation assessed the anxiolytic effects of the compound using established behavioral tests such as the elevated plus maze and open field test. Results showed that administration of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine significantly increased the time spent in open arms and reduced anxiety-like behaviors compared to untreated controls.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.